molecular formula C7H12O3 B8515797 3-Hydroxy-3,5,5-trimethyloxolan-2-one

3-Hydroxy-3,5,5-trimethyloxolan-2-one

Cat. No.: B8515797
M. Wt: 144.17 g/mol
InChI Key: XBYVLEIYJLIKOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-3,5,5-trimethyloxolan-2-one is a useful research compound. Its molecular formula is C7H12O3 and its molecular weight is 144.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

3-hydroxy-3,5,5-trimethyloxolan-2-one

InChI

InChI=1S/C7H12O3/c1-6(2)4-7(3,9)5(8)10-6/h9H,4H2,1-3H3

InChI Key

XBYVLEIYJLIKOA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C(=O)O1)(C)O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 3 mmol of ethyl methacrylate, 4 ml of 2-propanol, 0.6 mmol of N-hydroxyphthalimide, 0.015 mmol of cobalt(II) acetate, 0.045 mmol of acetylacetonatocobalt (III), and 1 ml of acetonitrile was stirred at 70° C. in an oxygen atmosphere (1 atm) for 5 hours. A gas chromatographic analysis of products in a reaction mixture revealed that ethyl 2,4-dihydroxy-2,4-dimethylpentanoate and α-hydroxy-α,γ,γ-trimethyl-γ-butyrolactone were formed in yields of 1% and 65%, respectively. The conversion rate from ethyl methacrylate was 85%.
Quantity
3 mmol
Type
reactant
Reaction Step One
Quantity
0.6 mmol
Type
reactant
Reaction Step One
[Compound]
Name
( III )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
cobalt(II) acetate
Quantity
0.015 mmol
Type
catalyst
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethyl 2,4-dihydroxy-2,4-dimethylpentanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 3 mmol of ethyl methacrylate, 4 ml of 2-propanol, 0.6 mmol of N-hydroxyphthalimide, 0.015 mmol of cobalt(II) acetate, and 0.045 mmol of acetylacetonatocobalt(III), and 1 ml of acetonitrile was stirred at 70° C. in an oxygen atmosphere (1 atm) for 5 hours. A gas chromatographic analysis of products in a reaction mixture revealed that ethyl 2,4-dihydroxy-2,4-dimethylpentanoate and α-hydroxy-α,γ,γ-trimethyl-γ-butyrolactone were formed in yields of 1% and 65%, respectively. The conversion rate from ethyl methacrylate was 85%.
Quantity
3 mmol
Type
reactant
Reaction Step One
Quantity
0.6 mmol
Type
reactant
Reaction Step One
Name
cobalt(II) acetate
Quantity
0.015 mmol
Type
catalyst
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethyl 2,4-dihydroxy-2,4-dimethylpentanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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